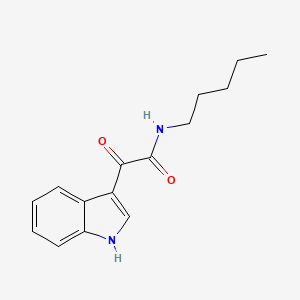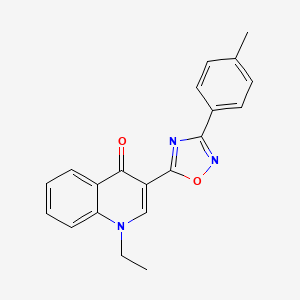
2-(4-chlorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide is a chemical compound that has gained attention in recent years due to its potential use in scientific research. This compound is a pyrazole derivative that has shown promise in various applications, including as a potential therapeutic agent. In
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of related pyrazole-acetamide derivatives and their coordination complexes has been explored, demonstrating the role of hydrogen bonding in self-assembly processes and their potential antioxidant activity. These compounds, including those with similar structures to 2-(4-chlorophenoxy)-N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)acetamide, exhibit significant properties that could be harnessed for various scientific applications (Chkirate et al., 2019).
Molecular Interactions and Crystal Structures
The study of crystal structures of related acetamides highlights the significance of hydrogen bonding and other molecular interactions, providing insights into the assembly and stability of molecular structures. Such studies are essential for understanding the material properties and potential applications in various fields of science (Narayana et al., 2016).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of crystalline acetamides, including those with similar structures, reveal their potential in photonic devices. Understanding these properties is crucial for developing optical switches, modulators, and other applications in the field of photonics (Castro et al., 2017).
Biological Activity Studies
The design and synthesis of new derivatives, incorporating the antipyrine moiety expected to exhibit high biological activity, demonstrate the potential applications of these compounds in antimicrobial treatments. This research area opens up possibilities for the development of new therapeutic agents (Aly et al., 2011).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit fungicidal activity . Therefore, it’s plausible that this compound may also target certain types of fungi.
Mode of Action
Based on its structural similarity to other fungicidal compounds, it may interact with key enzymes or proteins in the fungi, disrupting their normal function and leading to their death .
Biochemical Pathways
Given its potential fungicidal activity, it may interfere with essential biochemical pathways in fungi, such as cell wall synthesis or energy production, leading to fungal death .
Pharmacokinetics
Its solubility in methanol suggests that it may be well-absorbed in the body. The compound’s bioavailability, half-life, metabolism, and excretion would need to be determined through further pharmacokinetic studies.
Result of Action
The result of the compound’s action is likely the death of targeted fungi, given its potential fungicidal activity . This could result in the clearance of a fungal infection in the applied area.
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. These might include temperature, pH, presence of other chemicals or drugs, and the specific characteristics of the target fungi. For instance, the compound’s solubility in methanol suggests that its action might be influenced by the solvent used
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[1-(oxan-4-yl)pyrazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3O3/c17-12-1-3-15(4-2-12)23-11-16(21)19-13-9-18-20(10-13)14-5-7-22-8-6-14/h1-4,9-10,14H,5-8,11H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCVQLNSRYBFJNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1N2C=C(C=N2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-[(pyridin-3-yl)methyl]butanamide](/img/structure/B2445840.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2445842.png)
![N-[3-(methylsulfanyl)phenyl]prop-2-enamide](/img/structure/B2445843.png)
![N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2445844.png)
![2-cyclopentyl-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2445846.png)


![1-(4-fluorophenyl)-4-((4-methoxyphenoxy)methyl)-N-methyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2445852.png)
![Methyl 2-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methoxy]pyridine-4-carboxylate](/img/structure/B2445853.png)

![N-(2,6-dimethylphenyl)-2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B2445857.png)


